REACTION_CXSMILES
|
[Br-].[CH:2]1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:6][CH2:5][CH2:4][CH2:3]1.CC(C)([O-])C.[K+].[N:32]1[CH:37]=[CH:36][CH:35]=[C:34]([CH:38]=O)[CH:33]=1>O1CCCC1>[C:2]1(=[CH:38][C:34]2[CH:33]=[N:32][CH:37]=[CH:36][CH:35]=2)[CH2:3][CH2:4][CH2:5][CH2:6]1 |f:0.1,2.3|
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Name
|
|
Quantity
|
226 g
|
Type
|
reactant
|
Smiles
|
[Br-].C1(CCCC1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
61.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
58.9 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The dark red mixture was stirred at 5° C. for 80 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was treated
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
at 20° C. for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was removed in vacuo (30° C.; 14 mmHg)
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with pentane (2×500 ml) After treatment with decolourising charcoal (5 g)
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a plug of flash silica gel (Merck 70-230 mesh; 13 cm×2 cm diameter)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo (30° C., 14 mmHg
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)=CC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.34 mol | |
AMOUNT: MASS | 54 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |